3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available, there are methods for synthesizing similar compounds. For instance, a large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) has been reported . Another study reported a metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid .Scientific Research Applications
3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid has been used in a wide range of scientific research applications. It has been used as a model compound to study the mechanism of action of cyclic acetals and their hydrolysis. It has also been used in the synthesis of biologically active molecules, such as drugs and natural products. Furthermore, it has been used as a starting material for the synthesis of complex molecules, such as polymers and oligomers.
Mechanism of Action
The mechanism of action of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid involves the hydrolysis of the cyclic acetal to form the acid. This reaction is catalyzed by an acid and proceeds via a nucleophilic substitution mechanism. In this mechanism, the aldehyde group is replaced by a proton, which then reacts with the oxygen atom of the acetal to form a hydroxyl group. This hydroxyl group then undergoes a nucleophilic substitution reaction with the proton to form the acid.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activities of enzymes involved in the metabolism of fatty acids and cholesterol. It has also been shown to possess anti-inflammatory and anti-cancer activities. Furthermore, it has been shown to possess antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
The synthesis of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid is relatively simple and can be easily performed in the laboratory. Furthermore, the reaction conditions can be easily controlled, which allows for the synthesis of the desired product. However, the reaction is slow and requires careful monitoring to ensure that the desired product is obtained. Additionally, the reaction is sensitive to temperature and the presence of impurities, which can affect the yield of the product.
Future Directions
The potential applications of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid are vast, and there are many possible future directions for its use. For example, it could be used as a starting material for the synthesis of complex molecules, such as polymers and oligomers. Additionally, it could be used in the synthesis of biologically active molecules, such as drugs and natural products. Furthermore, it could be used to study the mechanism of action of cyclic acetals and their hydrolysis. Finally, it could be used to investigate its potential biochemical and physiological effects, such as its anti-inflammatory and anti-cancer activities.
Synthesis Methods
The synthesis of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid can be achieved by the hydrolysis of the cyclic acetal of 3-HBCPC. This method involves the reaction of 3-HBCPC with an aldehyde in the presence of an acid catalyst. The resulting product is a cyclic acetal, which can then be hydrolyzed to form this compound. The reaction conditions, such as temperature and reaction time, must be carefully controlled in order to obtain the desired product.
properties
IUPAC Name |
3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(9)7-2-8(3-7,4-7)6(10)11/h2-4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEOPDFUPZDVKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439530 |
Source
|
Record name | 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
156329-75-8 |
Source
|
Record name | 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156329-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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